17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate

Corticosteroid synthesis Stereochemical branching Dexamethasone intermediate

This 16α-methyl Δ4,9(11)-diene intermediate is the critical branch-point for dexamethasone acetate synthesis. The 16α stereochemistry is mandatory—the 16β-epimer channels synthesis to betamethasone, making interchange impossible without re-validation. Procure under a single catalog entry for dual use: as a synthetic intermediate for route development and as Clascoterone Impurity 13 reference standard for HPLC method validation. Melting point (205–208 °C) and LogP (3.54) provide rapid incoming QC checks before committing to high-value epoxidation–fluorination steps.

Molecular Formula C24H32O5
Molecular Weight 400.5 g/mol
CAS No. 34542-56-8
Cat. No. B1625717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate
CAS34542-56-8
Molecular FormulaC24H32O5
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)CCC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C
InChIInChI=1S/C24H32O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h8,12,14,18,20,28H,5-7,9-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1
InChIKeySNMKPDYDNGYYEM-PYAFTSMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate (CAS 34542-56-8): Core Structural Identity and Sourcing Baseline


17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate (CAS 34542-56-8) is a synthetic corticosteroid intermediate belonging to the pregnane steroid class, characterized by a Δ4,9(11)-diene system, a 16α-methyl substituent, and a 21-acetate ester. Its molecular formula is C24H32O5 with a molecular weight of 400.52 g/mol [1]. The compound is primarily recognized as a key intermediate in the synthesis of dexamethasone acetate and is also catalogued as a reference standard for impurity profiling (e.g., Clascoterone Impurity 13) [2].

Why Generic Substitution Fails for 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate in Corticosteroid Synthesis and Analytical Workflows


In-class substitution of this compound with close structural analogs—such as the 16β-methyl epimer (CAS 18762-17-9), the Δ1,4,9(11)-triene derivative (CAS 10106-41-9), the non-methylated analog (Anecortave acetate, CAS 7753-60-8), or the 6α-fluoro derivative (CAS 1881-07-8)—is not viable because each structural variation dictates a fundamentally different downstream synthetic trajectory, physicochemical profile, and regulatory identity [1]. The 16α-methyl stereochemistry is the critical branch point that channels the intermediate toward dexamethasone rather than betamethasone (16β-methyl) synthesis . Similarly, the absence of the Δ1 double bond distinguishes this compound from the triene analog, which serves as a common precursor for dexamethasone and mometasone impurities rather than the dexamethasone acetate API itself [1]. The quantitative evidence below demonstrates that melting point, logP, molecular weight, and chromatographic behavior diverge sufficiently across these comparators that interchange without re-validation would compromise synthetic yield, impurity control, and analytical accuracy.

Quantitative Differentiation Evidence for 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate vs. Closest Analogs


C16 Stereochemistry: 16α-Methyl vs. 16β-Methyl Epimer — Divergent Synthetic Destinies for Dexamethasone vs. Betamethasone

The 16α-methyl configuration of the target compound directs the synthetic pathway toward dexamethasone acetate, whereas the 16β-methyl epimer (CAS 18762-17-9) routes toward betamethasone . Both epimers share the identical molecular formula (C24H32O5) and molecular weight (400.52 g/mol), making them analytically indistinguishable by mass alone. However, their chromatographic retention times and NMR spectra differ sufficiently to permit separation and identification . In multi-step corticosteroid synthesis, the stereochemical integrity at C16 is preserved through subsequent epoxidation, fluorination, and hydrolysis steps; epimerization at this stage results in the wrong active pharmaceutical ingredient (API) .

Corticosteroid synthesis Stereochemical branching Dexamethasone intermediate

Melting Point Differentiation: Target Compound (mp 205–208 °C) vs. Non-Methylated Analog (mp 237–241 °C) — A 32 °C Window for Identity Verification

The target compound exhibits a melting point range of 205–208 °C (crystalline from methanol), while the non-methylated analog Anecortave acetate (CAS 7753-60-8) melts at 237–241 °C, a difference of approximately 32 °C . The Δ1,4,9(11)-triene analog (CAS 10106-41-9) melts at 210–213 °C, only 2–8 °C higher than the target compound, making melting point alone insufficient to distinguish these two, but useful when combined with HPLC retention time or UV spectral data [1]. The 16α-methyl group contributes to a lower melting point compared to the non-methylated analog, consistent with the disruption of crystal lattice packing by the additional methyl substituent.

Physicochemical characterization Melting point Identity testing

Lipophilicity (LogP) and Molecular Weight as Selectivity Drivers in Chromatographic Purification and Reaction Monitoring

The target compound has a measured LogP of 3.54, higher than the non-methylated analog (LogP 3.30 for Anecortave acetate, CAS 7753-60-8) and lower than expected for the 6α-fluoro derivative (predicted LogP higher due to increased halogen content) [1][2]. This LogP difference of 0.24 units translates to a meaningful shift in reverse-phase HPLC retention time, enabling separation of the 16α-methyl intermediate from the non-methylated analog even when co-elution would otherwise occur. Additionally, the molecular weight of 400.52 g/mol differentiates it clearly by mass spectrometry from the non-methylated analog (MW 386.48) and the 6α-fluoro derivative (MW 418.50) .

LogP Chromatographic retention Reaction monitoring

Δ9(11) Double Bond as the Functional Handle for 9α-Fluoro-11β-Hydroxy Introduction: Structural Requirement Absent in Δ1,4-Diene Analogs

The Δ9(11) double bond in the target compound is the essential functional handle for introducing the 9α-fluoro-11β-hydroxy pharmacophore characteristic of dexamethasone and related high-potency glucocorticoids . This olefin undergoes epoxidation to form the 9β,11β-epoxide, which is subsequently opened with HF to yield the 9α-fluoro-11β-hydroxy (fluorohydrin) moiety . The non-methylated analog (Anecortave acetate) has been studied for microbial Δ1-dehydrogenation by Nocardioides simplex, which converts the Δ4,9(11)-diene system to the Δ1,4,9(11)-triene system [1]. The presence of the 16α-methyl group in the target compound may influence the rate and regioselectivity of this biotransformation compared to the non-methylated substrate, though direct comparative kinetic data are not yet published.

9,11-Epoxidation Fluorohydrin formation Synthetic intermediate utility

Dual Identity as Synthetic Intermediate and Pharmacopoeial Impurity Reference Standard: A Unique Procurement Value Proposition

Unlike the non-methylated analog or the 6α-fluoro derivative, which are primarily used in their own synthetic or pharmacological contexts, the target compound serves a dual role: (a) as a key intermediate in the multi-step synthesis of dexamethasone acetate , and (b) as a certified impurity reference standard (Clascoterone Impurity 13; Dexamethasone-related impurity) for HPLC-based quality control of commercial corticosteroid preparations [1][2]. This dual identity means that the same catalog product can support both process chemistry (route scouting, scale-up) and analytical quality control (method validation, impurity quantification), reducing the number of separate procurement lines for organizations active in both domains.

Impurity reference standard Quality control Regulatory compliance

Optimal Application Scenarios for 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate Based on Quantitative Differentiation Evidence


Late-Stage Dexamethasone Acetate Process Chemistry: 16α-Methyl Stereochemical Integrity Assurance

In multi-step dexamethasone acetate synthesis, procurement of this specific 16α-methyl Δ4,9(11)-diene intermediate (rather than the 16β-epimer or the non-methylated analog) ensures that the C16 stereochemistry is correctly set before the epoxidation–fluorination sequence. The melting point specification (205–208 °C) and LogP (3.54) provide rapid incoming QC checks to confirm identity before committing to subsequent high-value steps such as 9,11-epoxide formation and HF-mediated fluorohydrin opening [1].

Dual-Purpose Procurement for Integrated R&D/QC Corticosteroid Programs

Organizations that develop dexamethasone or clascoterone drug products can procure this compound under a single catalog entry to serve both as a synthetic intermediate for route development and as an impurity reference standard (Clascoterone Impurity 13) for HPLC method validation and batch release testing. The confirmed presence of this compound as a detectable impurity in commercial corticosteroid preparations supports its use as an authentic marker for system suitability testing [1].

Microbial Biotransformation Studies: Substrate for Δ1-Dehydrogenase Activity Screening

The Δ4,9(11)-diene system of this compound makes it a suitable substrate for evaluating microbial Δ1-dehydrogenase activity (e.g., Nocardioides simplex), analogous to the well-characterized biotransformation of the non-methylated analog to the corresponding Δ1,4,9(11)-triene [1]. The 16α-methyl substituent may alter the kinetics and product distribution compared to the non-methylated substrate, offering a comparative model system for studying steric effects on enzymatic steroid dehydrogenation.

Chromatographic Method Development: Selectivity Challenge in Co-Eluting Steroid Intermediate Mixtures

The LogP difference of 0.24 units between this compound (3.54) and the non-methylated analog (3.30) provides a meaningful selectivity challenge for reverse-phase HPLC method development. This compound can be used as a probe to optimize mobile phase composition (acetonitrile/water/phosphoric acid or formic acid for MS compatibility) for resolving complex mixtures of Δ4,9(11)-diene, Δ1,4,9(11)-triene, and fully saturated steroid intermediates encountered in dexamethasone process monitoring [1].

Quote Request

Request a Quote for 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.